molecular formula C32H29N5O2 B1662900 Enzastaurin CAS No. 170364-57-5

Enzastaurin

Cat. No.: B1662900
CAS No.: 170364-57-5
M. Wt: 515.6 g/mol
InChI Key: AXRCEOKUDYDWLF-UHFFFAOYSA-N
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Description

Enzastaurin is a synthetic bisindolylmaleimide with potential antineoplastic activity. It selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor-stimulated neo-angiogenesis. This inhibition may decrease tumor blood supply, preventing growth .

Mechanism of Action

Target of Action

Enzastaurin primarily targets Protein Kinase C beta (PKC-β) . PKC-β is a serine-threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, apoptosis, and differentiation . This compound also targets other proteins such as Aurora kinase A , Aurora kinase B , and Cyclin-dependent kinase 15 .

Mode of Action

This compound is an oral serine-threonine kinase inhibitor that suppresses tumor growth through multiple mechanisms . It binds to the ATP-binding site of PKC-β, selectively inhibiting its activity . This interaction leads to a reduction in the cell’s ability to reproduce (cell proliferation), an increase in the natural death of the tumor cells (apoptosis), and inhibition of tumor-induced blood supply (angiogenesis) .

Biochemical Pathways

This compound has been shown to inhibit signaling through the PKC-β and PI3K/AKT pathways . These pathways are activated in a wide variety of cancers . PKC and AKT can both phosphorylate glycogen synthase kinase (GSK)-3 , and this overlap of the PKC and PI3K/AKT pathways may be a mechanism by which PKCs regulate tumor cell apoptosis .

Result of Action

The result of this compound’s action is the suppression of tumor growth through multiple mechanisms . It reduces the cell’s ability to reproduce (cell proliferation), increases the natural death of the tumor cells (apoptosis), and inhibits tumor-induced blood supply (angiogenesis) . This leads to a decrease in tumor blood supply, preventing growth .

Action Environment

The effectiveness of this compound can be influenced by certain genetic biomarkers. A study found that patients with a germline polymorphism on chromosome 8, known as Denovo Genomic Marker 1 (DGM1), had significantly improved overall survival when treated with this compound . This suggests that the presence of certain genetic markers can influence the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Enzastaurin selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor (VEGF)-stimulated neo-angiogenesis . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways . These pathways have been shown to be activated in a wide variety of cancers .

Cellular Effects

This compound suppresses tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell’s ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor-induced blood supply (angiogenesis) . It also suppresses signaling through protein kinase C (PKC)-β and the phosphatidylinositol 3-kinase/AKT pathway .

Molecular Mechanism

This compound acts by binding to the ATP-binding site, thereby selectively inhibiting protein kinase C beta . This inhibition leads to a reduction in the cell’s ability to reproduce, an increase in the natural death of the tumor cells, and an inhibition of tumor-induced blood supply . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways .

Temporal Effects in Laboratory Settings

This compound has been shown to suppress the proliferation of cultured gastric cancer cells and the growth of gastric carcinoma xenografts . It does not affect gastric cancer cell cycle progression but induces direct apoptosis through the caspase-mediated mitochondrial pathway .

Dosage Effects in Animal Models

In rat corneal micropocket assay, 30 mg/kg this compound suppressed the growth of new blood vessels . In animal models, this compound showed antitumor and antiangiogenic activities in various malignancies, including colon, renal cell, and hepatocellular carcinomas and non-small cell lung cancer .

Metabolic Pathways

This compound suppresses signaling through the PKC-B and PI3K/AKT pathways . These pathways are involved in key cellular processes including cell proliferation, apoptosis, and differentiation .

Subcellular Localization

The subcellular localization of PKCs and their downstream regulators may influence the autophagy regulation . As important intracellular components, the mitochondria play an important role in regulating autophagy, by metabolic modulation and structural derangement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enzastaurin is synthesized through a multi-step process involving the formation of bisindolylmaleimide. The key steps include:

  • Formation of the indole ring system.
  • Coupling of the indole derivatives to form the bisindolyl structure.
  • Introduction of the maleimide moiety.

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Enzastaurin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole rings.

    Substitution: Substitution reactions can introduce different substituents on the indole rings or the maleimide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Enzastaurin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Palbociclib: Another kinase inhibitor used in cancer treatment.

    Lenalidomide: Used in combination with enzastaurin for synergistic effects against lymphomas.

Uniqueness: this compound is unique in its selective inhibition of protein kinase C beta and its ability to suppress multiple signaling pathways involved in tumor growth and angiogenesis. Unlike other kinase inhibitors, this compound has shown a favorable safety profile, allowing for extended dosing durations .

Properties

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044029
Record name Enzastaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma.
Record name Enzastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

170364-57-5
Record name Enzastaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170364-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Enzastaurin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enzastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Enzastaurin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170364-57-5
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Record name ENZASTAURIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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